2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Overview
Description
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is an organic compound with the molecular formula C₁₇H₁₄ClN₃. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Triazines have a wide range of applications in industry, including as dyes, resins, pharmaceuticals, and explosives. Some triazines are used in agriculture as herbicides. They are also used in the textile industry as reactive dyes .
The properties of a specific triazine depend on the substituents attached to the ring. In the case of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, the molecule has chlorine and tolyl (a type of methylbenzene) groups attached to the triazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can be synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with p-toluidine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium is often an organic solvent like dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with p-tolyl groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Scientific Research Applications
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Tri-p-tolyl-1,3,5-triazine
Uniqueness
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-34-1 | |
Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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